molecular formula C9H16ClNO2 B1417055 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2203071-82-1

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1417055
CAS No.: 2203071-82-1
M. Wt: 205.68 g/mol
InChI Key: QQQKLBIRKPJKTO-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

  • Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a dihalocarbene reacts with an alkene to form the cyclopropane structure.

  • Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the cyclopropane intermediate.

  • Conversion to Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, converting the intermediate compound into the desired carboxylic acid.

  • Formation of Hydrochloride Salt: Finally, the carboxylic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring is oxidized to form a more complex structure.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace functional groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the cyclopropane ring.

  • Reduction Products: Reduced forms of the carboxylic acid group.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine itself and its derivatives.

  • Cyclopropane Derivatives: Other cyclopropane-containing compounds with different substituents.

  • Carboxylic Acid Derivatives: Various carboxylic acids and their salts.

Uniqueness: 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its combination of the cyclopropane ring, pyrrolidine ring, and carboxylic acid group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-10-5-1-2-6-10;/h1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQKLBIRKPJKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride

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